molecular formula C11H12BrClO3 B8570644 3JLX06KCV1 CAS No. 13923-56-3

3JLX06KCV1

Cat. No.: B8570644
CAS No.: 13923-56-3
M. Wt: 307.57 g/mol
InChI Key: YZZLYLORRBSLTC-UHFFFAOYSA-N
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Description

3JLX06KCV1 is an organic compound with the molecular formula C11H12BrClO3. It is a derivative of phenoxyacetic acid and contains both bromine and chlorine substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3JLX06KCV1 typically involves the reaction of 4-bromo-2-(chloromethyl)phenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3JLX06KCV1 undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.

    Oxidation: Formation of phenoxyacetic acid.

    Reduction: Formation of ethyl phenoxyacetate.

Scientific Research Applications

3JLX06KCV1 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3JLX06KCV1 involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of bromine and chlorine substituents, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate
  • Ethyl 2-bromo-(4-bromophenyl)acetate
  • Ethyl (4-bromo-2-fluorobenzoyl)acetate

Uniqueness

3JLX06KCV1 is unique due to the presence of both bromine and chlorine substituents on the aromatic ring, which imparts distinct reactivity compared to similar compounds

Properties

CAS No.

13923-56-3

Molecular Formula

C11H12BrClO3

Molecular Weight

307.57 g/mol

IUPAC Name

ethyl 2-[4-bromo-2-(chloromethyl)phenoxy]acetate

InChI

InChI=1S/C11H12BrClO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,6-7H2,1H3

InChI Key

YZZLYLORRBSLTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)COc1ccc(Br)cc1CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

To ethyl [4-bromo-2-(hydroxymethyl)phenoxy]acetate (Example 7, 5.00 g, 17.4 mmol) in 150 mL CH2Cl2 under Ar, was added SOCl2 (4.13 g, 34.7 mmol) dropwise with stirring. The mixture was then heated to reflux for 4 hours, cooled, and the volatiles were removed under reduced pressure. The crude oil was then subjected to flash chromatography (15% EtOAc/hexanes) to provide 4.02 g (76%) of the desired product as a clear oil. 1H-NMR (acetone-d6, δ): 1.25 (t, 3H), 3.50 (ddd, 2H), 4.22 (q, 2H), 5.37 (dd, 1H), 6.77 (d, 1H), 7.29 (m, 1H), 7.37 (m, 1H); LRMS (GC/MS/EI) 270 [M]+.
Name
ethyl [4-bromo-2-(hydroxymethyl)phenoxy]acetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
76%

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